2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole
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Overview
Description
2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole is an organic compound with the molecular formula C20H14S4 and a molecular weight of 382.591 g/mol . This compound is characterized by the presence of two benzodithiole groups attached to a phenyl ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole typically involves the reaction of 1,3-benzodithiol with a phenyl derivative under specific conditions. One common method includes the use of secondary aromatic amines containing 1,3-benzodithiol cycles . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzodithiole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The benzodithiole groups can form sigma-bonds with electrophiles, generating positively charged intermediates that undergo further reactions to yield substituted products.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-Benzodithiol-2-yl)phenyl]-substituted N-arylmethylamines
- 4-aryl-1,3-dithiol-2-yl derivatives
Uniqueness
2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole is unique due to its dual benzodithiole groups, which confer specific electronic and chemical properties not found in similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specialized functions.
Properties
CAS No. |
63866-46-6 |
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Molecular Formula |
C20H14S4 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole |
InChI |
InChI=1S/C20H14S4/c1-2-6-16-15(5-1)21-19(22-16)13-9-11-14(12-10-13)20-23-17-7-3-4-8-18(17)24-20/h1-12,19-20H |
InChI Key |
LQJMGCZLJYTWES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC(S2)C3=CC=C(C=C3)C4SC5=CC=CC=C5S4 |
Origin of Product |
United States |
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